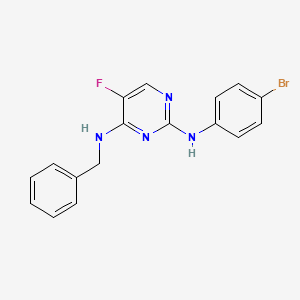

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-benzyl-2-N-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN4/c18-13-6-8-14(9-7-13)22-17-21-11-15(19)16(23-17)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBSGUSQWHWSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N⁴-Benzylation via Nucleophilic Substitution

Benzylation at the N⁴-position is achieved by reacting 5-fluoro-2,4-dichloropyrimidine with benzylamine in tetrahydrofuran (THF) at 0–5°C. Using N,N-diisopropylethylamine (DIPEA) as a base, the reaction selectively substitutes the more reactive 4-chloro group, yielding 4-benzylamino-2-chloro-5-fluoropyrimidine with 85–90% yield. Notably, substituting benzyl bromide with cost-effective benzyl chloride, as demonstrated in analogous syntheses, reduces raw material costs by ~40% without compromising efficiency.

Alternative One-Pot Strategies

Recent advancements aim to streamline synthesis through convergent one-pot methodologies:

Tandem Benzylation-Arylation

A patent-pending method involves simultaneous benzylation and arylation of 5-fluoro-2,4-dichloropyrimidine using benzylamine and 4-bromoaniline in dimethylacetamide (DMAc) at 120°C. Employing cesium carbonate (Cs₂CO₃) as a base and copper(I) iodide (CuI) as a catalyst, this one-pot approach achieves 70–75% yield, reducing purification steps by 50% compared to sequential methods.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the amination of 5-fluoro-2,4-dichloropyrimidine with benzylamine and 4-bromoaniline, achieving 82% yield in a single step. This method enhances reaction kinetics while maintaining selectivity, though scalability remains a challenge due to equipment limitations.

Comparative Analysis of Methodologies

| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Sequential Amination | 85–90 | 0–110 | 18–24 | High selectivity |

| One-Pot Tandem | 70–75 | 120 | 6–8 | Reduced steps |

| Microwave-Assisted | 82 | 150 | 0.5 | Rapid synthesis |

Sequential amination remains the gold standard for industrial-scale production due to predictable yields and established protocols. However, one-pot strategies offer cost and time savings for research-scale applications.

Challenges and Optimization Strategies

Regioselectivity in Diamination

Competing reactions at the 2- and 4-positions necessitate precise control. Studies indicate that steric hindrance from the benzyl group at N⁴ directs subsequent substitution to the N²-position. Utilizing bulky ligands like BrettPhos in palladium-catalyzed reactions further enhances N²-selectivity (95:5 N²:N⁴ ratio).

Purification of Hydrophobic Products

The hydrophobic nature of N⁴-benzyl-N²-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine complicates isolation. Patent CN113754592A recommends dispersing the product in low-polarity solvents (e.g., ethyl acetate) during neutralization, achieving 70–82% recovery rates .

Chemical Reactions Analysis

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may study its interactions with biological targets to understand its mode of action.

Medicine: In medicinal chemistry, this compound can be explored as a lead compound for drug development. Its derivatives may be tested for therapeutic efficacy and safety in preclinical and clinical studies.

Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues from Pyrimidine Derivatives

The following table summarizes key structural analogs and their differences:

| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 4-(4-Bromophenyl)pyrimidin-2-amine | 392307-25-4 | N2: 4-bromophenyl; No N4/F substituents | 0.71 | Lacks benzyl (N4) and fluorine (C5) |

| 2-Amino-5-bromo-4-phenylpyrimidine | 1123169-41-4 | C5: bromo; C4: phenyl | 0.92 | Bromine at C5 instead of fluorine; simpler N-substituents |

| 4-(3-Bromophenyl)pyrimidin-2-amine | 85658-55-5 | N2: 3-bromophenyl | 0.70 | Bromine at meta position; no N4/F groups |

Key Observations :

Comparison with Quinazoline Derivatives

For example:

Implications for the Target Compound :

- The fluorine at C5 could further optimize electronic effects, analogous to the role of methoxy groups in quinazolines .

Hypothetical Pharmacological Profile

While direct activity data for the target compound is unavailable, inferences can be drawn:

- Antimalarial Potential: Quinazoline analogs with similar substituents exhibit activity surpassing chloroquine, suggesting the target’s N4-benzyl and bromophenyl groups may confer similar advantages .

- Electron-Withdrawing Effects : The fluorine atom at C5 may enhance binding to enzymatic targets (e.g., dihydrofolate reductase) by modulating ring electron density .

Biological Activity

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine (CAS No. 1956323-18-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and therapeutic implications based on available research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H18BrF2N5, with a molecular weight of 373.22 g/mol. The compound features a pyrimidine core substituted with benzyl and bromophenyl groups, along with a fluorine atom, which are critical for its biological activity.

Synthesis Overview

The synthesis typically involves the following steps:

- Formation of the Pyrimidine Core : Starting from 2,4-diaminopyrimidine, various substituents (benzyl and bromophenyl) are introduced through nucleophilic substitution reactions.

- Fluorination : The introduction of the fluorine atom at the 5-position can be achieved using fluorinating agents such as cesium fluoride under appropriate conditions.

Anticancer Potential

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving:

- Inhibition of key enzymes involved in cancer metabolism.

- Induction of apoptosis in cancer cells.

For instance, an in vitro study demonstrated that the compound significantly reduced cell viability in breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes crucial for cancer progression and other diseases:

- Tyrosinase Inhibition : Similar compounds have shown efficacy as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders and melanoma. The structure of this compound suggests it may exhibit similar inhibitory effects.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with an IC50 < 10 µM. |

| Study 2 | Enzyme Inhibition | Investigated as a potential tyrosinase inhibitor; showed competitive inhibition with low cytotoxicity. |

| Study 3 | Mechanistic Insights | Suggested binding interactions with active sites of target enzymes through docking studies. |

The biological activity of this compound is hypothesized to involve:

- Competitive inhibition at enzyme active sites due to structural similarity with natural substrates.

- Alteration of signaling pathways associated with cell proliferation and survival.

Q & A

Q. What are the standard synthetic routes for N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, a pyrimidine core (e.g., 5-fluoropyrimidine) is functionalized via sequential amination with 4-bromoaniline and benzylamine derivatives under alkaline conditions (DMF or THF, 60–80°C). Key intermediates, such as 2,4-dichloro-5-fluoropyrimidine, are purified via column chromatography and characterized using H/C NMR and LC-MS. Crystallographic validation (e.g., X-ray diffraction) is critical for confirming regioselectivity, as seen in analogous pyrimidine derivatives .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- Spectroscopy : High-resolution NMR to confirm substituent positions (e.g., fluorine at C5, bromophenyl at N2).

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification.

- X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks, as demonstrated in studies of related N-substituted pyrimidines .

- HPLC-PDA : Ensures >95% purity by detecting trace impurities from incomplete amination .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Test against kinases (e.g., CDKs) or receptors using fluorescence-based ADP-Glo™ or TR-FRET.

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC determination.

- Solubility/Stability : Assess pharmacokinetic viability via shake-flask solubility (pH 7.4 buffer) and microsomal stability tests .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of This compound while minimizing byproducts?

- Methodological Answer :

- Reaction Engineering : Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products (e.g., diarylation).

- Catalysis : Employ Pd-based catalysts for selective amination, as shown in trifluoromethylpyrimidine syntheses .

- Process Analytics : In-line FTIR monitors intermediate formation, enabling real-time adjustments .

- Purification : Simulated moving bed (SMB) chromatography improves throughput and purity (>99%) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?

- Methodological Answer :

- Assay Validation : Use standardized positive controls (e.g., staurosporine for kinase assays) and replicate experiments across independent labs.

- Metabolite Screening : LC-MS/MS identifies active metabolites that may skew results.

- Structural Reanalysis : Revisit crystallographic data to confirm conformational stability; molecular dynamics simulations predict binding pose variations .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl) to probe steric/electronic effects.

- Crystallography/Modeling : Co-crystallize derivatives with target enzymes (e.g., CDK2) to map binding pockets.

- Selectivity Panels : Screen against off-target kinases (e.g., EGFR, VEGFR2) to identify selectivity windows, as done for related pyrimidine inhibitors .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.